2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid
Description
This compound features a biotin (hexahydrothieno[3,4-d]imidazol-2-one) core linked via a pentanamido spacer to a triethylene glycol acetic acid chain. The biotin moiety enables high-affinity binding to avidin or streptavidin, making the compound valuable in targeted drug delivery, diagnostics, and bioconjugation . The polyethylene glycol (PEG) chain enhances aqueous solubility and reduces immunogenicity, a critical design feature for in vivo applications .
Properties
IUPAC Name |
2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJSWUMAQDFRDT-HUBLWGQQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid typically involves a multi-step process:
Formation of the Thienopyrimidine Core: The initial step includes the synthesis of the hexahydro-thieno[3,4-d]imidazole core, which requires specific reaction conditions to ensure the desired stereochemical configuration.
Attachment of the Pentanamide Group:
Addition of the Ethoxy Groups: The final stages involve the sequential addition of ethoxy groups, which require controlled reaction environments to achieve high yields and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and improving the overall efficiency of the process. Advanced techniques such as continuous flow chemistry might be employed to enhance production rates and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form different products, potentially altering its functional groups.
Reduction: Reduction reactions can be used to modify the molecular structure, affecting its reactivity and interactions.
Substitution: The presence of ethoxy groups allows for potential substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Typical reagents for these reactions include strong oxidizing or reducing agents, catalysts, and solvents that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions vary depending on the specific reagents and conditions used. These products can range from modified derivatives of the original compound to entirely new molecular entities with different properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity patterns and the development of novel synthetic methodologies.
Biology
In biological research, this compound is valuable for studying enzyme interactions and protein binding. Its complex structure makes it a suitable candidate for probing the mechanisms of various biological processes and for developing enzyme inhibitors.
Medicine
The compound's potential medicinal applications include serving as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for investigating new therapeutic pathways and designing new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound is used in the manufacture of specialty chemicals and advanced materials. Its unique properties can contribute to the development of high-performance materials with specific functional attributes.
Mechanism of Action
The mechanism by which 2-(2-(2-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid exerts its effects involves several molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and influencing various biological processes. The precise pathways involved depend on the context in which the compound is used, such as its role as an enzyme inhibitor or a molecular probe in research.
Comparison with Similar Compounds
Key Structural Features :
- Biotin core : The (3aS,4S,6aR)-stereochemistry is essential for avidin binding .
- PEG-acetic acid chain : The -(CH₂CH₂O)₃- unit improves pharmacokinetics by increasing hydrophilicity .
- Pentanamido linker : Balances molecular flexibility and stability during conjugation .
Structural Analogues with Modified Heterocyclic Cores
(a) 2-(2-(2-(6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanamido)ethoxy)ethoxy)acetic Acid (20a)
- Structure : Replaces the biotin core with a 5-methyl-2-oxoimidazolidin-4-yl group .
- Shorter hexanamido linker compared to the pentanamido group in the target compound, which may affect binding kinetics.
- Applications: Primarily used in non-biotin-dependent targeting, such as enzyme inhibition .
(b) N-(3-Methoxyphenyl)-3-oxo-12-(2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethoxy)dodecanamide (2)
- Structure : Retains the biotin core but adds a 3-methoxyphenyl-dodecanamide tail .
- Key Differences: The extended dodecanamide chain introduces lipophilicity, which may enhance membrane permeability but reduce solubility .
Analogues with Varied Linkers and Functional Groups
(a) Biotin-Tetrazine Conjugate (Compound 18)
- Structure : Integrates a tetrazine-benzamide group for bioorthogonal click chemistry .
- Key Differences :
(b) Triazole-Biotin Conjugate (Compound 3j)
- Structure : Features a triazole-benzimidazole unit instead of the PEG-acetic acid chain .
- Key Differences :
Functional Performance :
| Parameter | Target Compound | Compound 20a | Compound 18 |
|---|---|---|---|
| Heterocycle | Thienoimidazolone | Imidazolidinone | Biotin + Tetrazine |
| Linker | Pentanamido | Hexanamido | Benzamide |
| Solubility (PEG) | High | Moderate | High |
| Binding Affinity | Avidin-specific | Non-specific | Tetrazine-targeted |
| Applications | Diagnostics | Enzyme inhibition | Bioorthogonal chemistry |
Biological Activity
The compound 2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)acetic acid is a complex organic molecule notable for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)pentanamide
- Molecular Formula : C19H31N3O5S
- Molecular Weight : 413.53 g/mol
- CAS Number : 1421701-68-9
The biological activity of this compound primarily involves modulation of signaling pathways and enzyme interactions. The thieno[3,4-d]imidazole moiety is known for its ability to inhibit various protein kinases and has been implicated in anti-cancer activity.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to affect cell viability and proliferation across different cancer cell lines. For instance, it has shown significant inhibition of cell growth in hepatocellular carcinoma (HCC) models.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15 | Inhibition of YAP signaling pathway |
| Huh7 | 12 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G1 phase |
In Vivo Studies
Animal model studies have further elucidated the compound's pharmacokinetics and therapeutic efficacy. Notably, it has been tested in mouse models for liver cancer, demonstrating a reduction in tumor size and improved survival rates.
Case Studies
-
Case Study on Hepatocellular Carcinoma (HCC) :
- Researchers evaluated the compound's effect on HCC cell lines. The study indicated that treatment with the compound led to a decrease in YAP protein expression, a critical regulator in liver cancer progression.
- Findings : The compound significantly reduced tumor growth in xenograft models.
-
Case Study on Apoptosis Induction :
- A detailed investigation into the apoptotic pathways activated by the compound revealed that it triggers mitochondrial-dependent apoptosis in lung cancer cells.
- Findings : Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
